

# E6446 Dihydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: E6446 dihydrochloride

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## Abstract

**E6446 dihydrochloride** is a potent small molecule inhibitor targeting Toll-like receptor 7 (TLR7), Toll-like receptor 9 (TLR9), and Stearoyl-CoA Desaturase-1 (SCD1). This dual activity makes it a valuable tool for investigating the roles of these key proteins in various pathological processes, including autoimmune diseases and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **E6446 dihydrochloride**, along with detailed experimental protocols and visualizations of the associated signaling pathways.

## Chemical Structure and Properties

**E6446 dihydrochloride** is the hydrochloride salt form of the parent compound E6446. Its chemical structure is characterized by a central 2-phenyl-1,3-benzoxazole core functionalized with two pyrrolidinylpropoxy side chains.

Chemical Structure:

Table 1: Chemical and Physical Properties of **E6446 Dihydrochloride**

Property	Value	Reference
IUPAC Name	6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride	[1]
CAS Number	1345675-25-3	[2]
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>3</sub> O <sub>3</sub> · 2HCl	[2]
Molecular Weight	522.5 g/mol	[1]
SMILES	<chem>C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl</chem>	[1]
Appearance	White to off-white solid	[3]
Purity	≥95% - >99% depending on the supplier	[2][4]
Solubility	Soluble in DMSO. Slightly soluble in PBS (pH 7.2). Not soluble in water.	[2][3]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[4]

Note: Specific physicochemical properties such as pKa, melting point, and boiling point are not readily available in the public domain.

## Biological Activity and Mechanism of Action

**E6446 dihydrochloride** exhibits a multi-faceted pharmacological profile, acting as a potent antagonist of endosomal Toll-like receptors 7 and 9, and as an inhibitor of the enzyme Stearoyl-CoA Desaturase-1.

## Inhibition of TLR7 and TLR9 Signaling

Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).

**E6446 dihydrochloride** potently inhibits TLR7 and TLR9 signaling.[4] The proposed mechanism of action involves the weak interaction of E6446 with nucleic acids and its accumulation in acidic intracellular compartments where TLR7 and TLR9 are located.[5] This accumulation is thought to prevent the interaction between the nucleic acid ligands and their respective TLRs.

Table 2: In Vitro Inhibitory Activity of **E6446 Dihydrochloride** on TLRs

Target	Assay	Cell Type	Agonist	IC <sub>50</sub>	Reference
TLR9	NF-κB Reporter Assay	HEK293 cells	CpGB	0.015 μM	[1]
TLR9	IFN-α Production	Human plasmacytoid dendritic cells	CpGA	<0.05 μM	[1]
TLR7	NF-κB Reporter Assay	HEK293 cells	Imiquimod	1.78 μM	[6]
TLR4	NF-κB Reporter Assay	HEK293 cells	LPS	10.58 μM	[6]

## Inhibition of SCD1 Activity

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. SCD1 plays a significant

role in cellular processes such as membrane fluidity, lipid signaling, and energy storage. Its inhibition has been explored as a therapeutic strategy for metabolic diseases and cancer.

Recent studies have identified E6446 as a potent inhibitor of SCD1.[7] It has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis through the SCD1-ATF3 signaling pathway.[7]

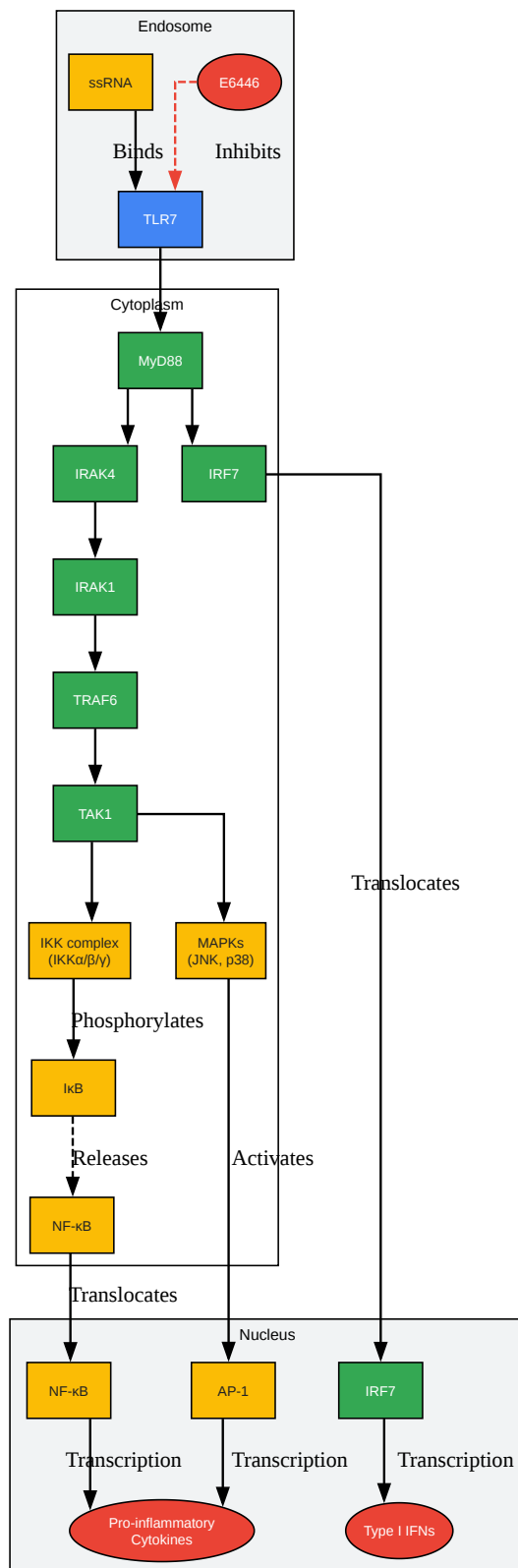
Table 3: Inhibitory Activity of E6446 on SCD1

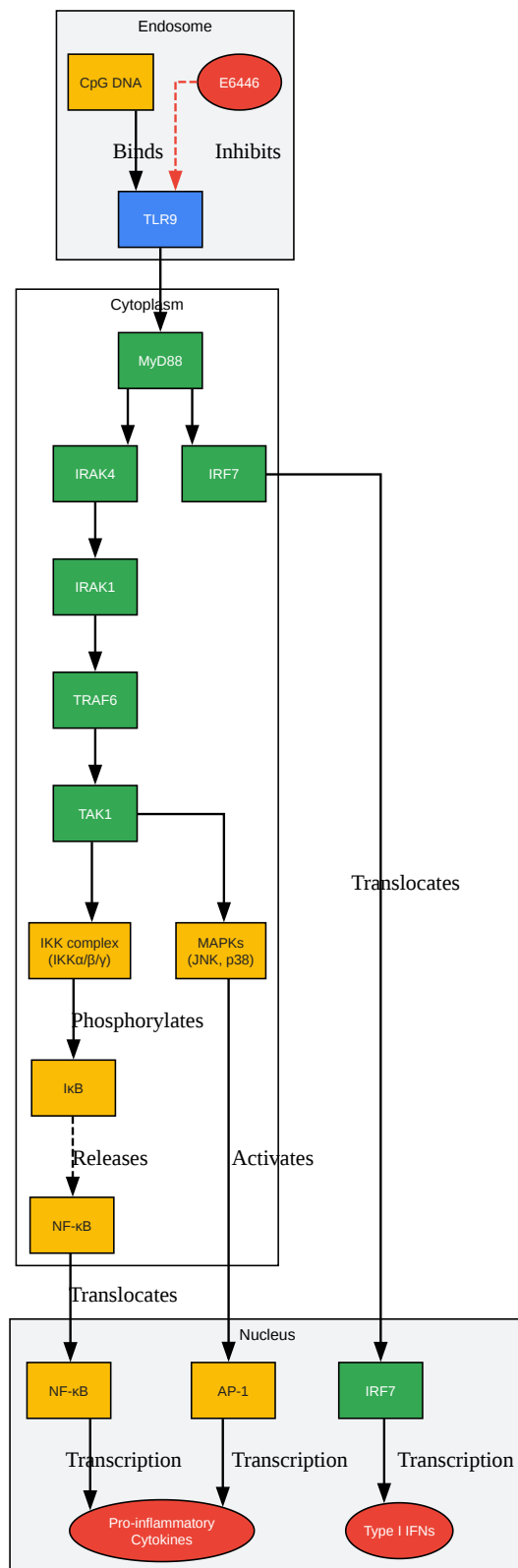
Target	Assay	K <sub>D</sub>	Reference
SCD1	Surface Plasmon Resonance (SPR)	4.61 μM	[7]

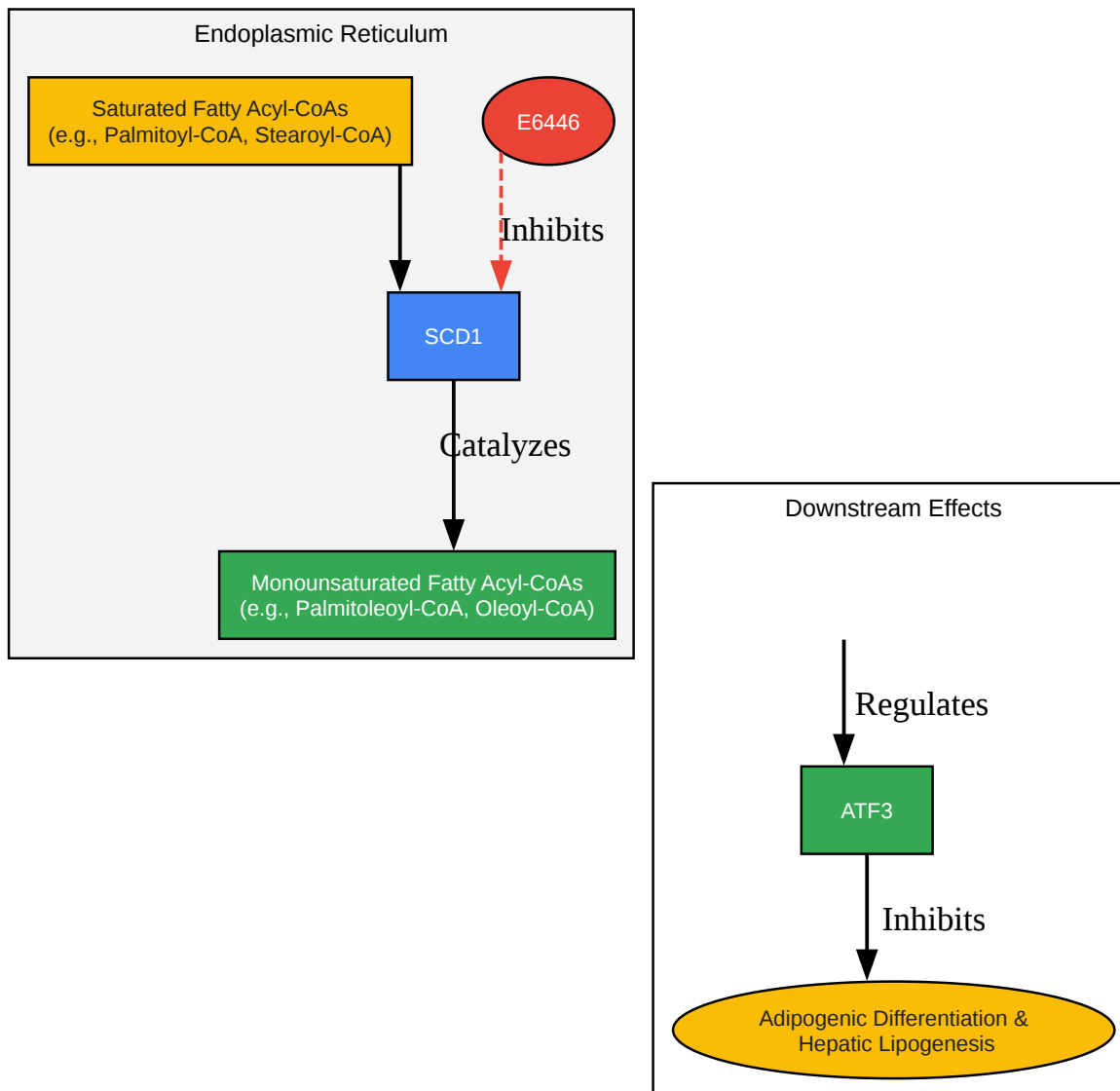
## Signaling Pathways

The inhibitory actions of **E6446 dihydrochloride** impact distinct and crucial signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of TLR7, TLR9, and SCD1, highlighting the points of intervention by E6446.

### TLR7 Signaling Pathway







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